molecular formula C9H15NO3 B2554026 6-Oxo-2-piperidinebutyric acid CAS No. 90942-98-6

6-Oxo-2-piperidinebutyric acid

Cat. No.: B2554026
CAS No.: 90942-98-6
M. Wt: 185.223
InChI Key: KOMIIPGAUWVSJY-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery in Scientific Literature

The formal discovery and characterization of 6-oxo-2-piperidinecarboxylic acid are rooted in the broader investigation of amino acid metabolism. Early research into the metabolic pathways of lysine (B10760008) led to the identification of several key intermediates. It was noted in a 1980 publication that 6-oxo-piperidine-2-carboxylic acid was associated with the production of penicillin V in Penicillium chrysogenum fermentations. hmdb.ca This compound is the cyclized lactam of α-aminoadipic acid (α-AAA). nih.gov The formation of this lactam can occur through heating. nih.gov

The related compound, pyroglutamic acid, which is the cyclized form of glutamic acid, was first identified in 1882 when it was formed by heating glutamic acid. wikipedia.org This historical understanding of lactam formation from amino acids provided a basis for understanding the existence and properties of similar structures like 6-oxo-2-piperidinecarboxylic acid.

Nomenclature and Stereochemical Considerations in Research

The compound is known by several names, which can lead to ambiguity if not clearly defined. The systematic IUPAC name is 6-oxopiperidine-2-carboxylic acid. chemspider.com However, it is also frequently referred to by other names, reflecting its structure and stereochemistry.

Due to the chiral center at the second carbon of the piperidine (B6355638) ring, 6-oxo-2-piperidinecarboxylic acid exists as two enantiomers:

(S)-6-Oxo-2-piperidinecarboxylic acid: This is the L-form, also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid. chemicalbook.comsigmaaldrich.com

(R)-6-Oxo-2-piperidinecarboxylic acid: This is the D-form, also referred to as D-6-Oxo-pipecolinic acid. nih.gov

The various synonyms are often used interchangeably in scientific literature, making it crucial to specify the stereoisomer being discussed. chemspider.com

Interactive Data Table: Synonyms for (S)-6-Oxo-2-piperidinecarboxylic acid

NameCAS Number
(S)-6-Oxo-2-piperidinecarboxylic acid34622-39-4
6-Oxo-L-pipecolic acid34622-39-4
(S)-2-Piperidone-6-carboxylic acid34622-39-4
L-Pyrohomoglutamic acid34622-39-4
(2S)-6-oxopiperidine-2-carboxylic acid34622-39-4

General Significance in Chemical Biology and Medicinal Chemistry Research

6-Oxo-2-piperidinecarboxylic acid and its derivatives are significant in several areas of research. The compound serves as a valuable chiral intermediate in the synthesis of more complex molecules. chembk.com For instance, (S)-6-Oxo-2-piperidinecarboxylic acid is a reactant used to synthesize functionalized β-lactam N-heterocycles and potential inhibitors for FK506-binding proteins. chemicalbook.comsigmaaldrich.com It is also an intermediate in the synthesis of lysine metabolites that develop during aging and in individuals with diabetes. chemicalbook.com

In the context of human metabolism, 6-oxopiperidine-2-carboxylic acid has been identified as a biomarker for certain metabolic disorders. It accumulates in the urine, cerebrospinal fluid, and plasma of individuals with ALDH7A1 deficiency, a genetic disorder affecting lysine catabolism. nih.govnih.gov Research has shown that urinary levels of this compound can be elevated in patients with this condition. nih.gov

Furthermore, the broader class of pyroglutamic acid analogues, to which 6-oxo-2-piperidinecarboxylic acid belongs, has been investigated for various biological activities. Studies have shown that some L-pyroglutamic acid esters exhibit significant antifungal activity. nih.govresearchgate.net L-pyroglutamic acid itself has been found to interact with the human sour taste receptor and may play a role in modulating glutamate (B1630785) binding in the brain. nih.govnih.gov

Interactive Data Table: Chemical Properties of 6-Oxo-2-piperidinecarboxylic acid

PropertyValue
Molecular FormulaC6H9NO3
Molar Mass143.14 g/mol
Melting Point129-134 °C (for the (S)-enantiomer)
AppearanceWhite to pale brown solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-oxopiperidin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMIIPGAUWVSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of 6 Oxo 2 Piperidinecarboxylic Acid

Natural Occurrence and Distribution in Microorganisms

6-Oxo-2-piperidinecarboxylic acid, also known as 6-oxopipecolic acid, has been identified in various microorganisms, most notably in the filamentous fungus Penicillium chrysogenum and the yeast Saccharomyces cerevisiae. nih.govnih.gov In P. chrysogenum, it is a significant constituent found in the fermentation broth alongside penicillin V. nih.gov Its presence has also been reported in Saccharomyces cerevisiae. nih.gov While its natural source is not always determined, it is believed to be found in various bacteria and fungi. cymitquimica.com

Table 1: Natural Occurrence of 6-Oxo-2-piperidinecarboxylic Acid

Organism Finding Reference
Penicillium chrysogenum Found as a principal constituent with penicillin V in fermentation broths. nih.gov

Biosynthetic Origin and Precursors

The primary biosynthetic precursor of 6-oxo-2-piperidinecarboxylic acid is L-α-aminoadipic acid, a six-carbon amino acid that is a key intermediate in the lysine (B10760008) biosynthesis pathway in fungi. nih.govnih.gov The formation of 6-oxo-2-piperidinecarboxylic acid occurs via the intramolecular cyclization of α-aminoadipic acid, forming a stable delta-lactam structure. nih.govresearchgate.netnih.gov

This compound's biosynthesis is closely associated with the production of β-lactam antibiotics, such as penicillin V, in Penicillium chrysogenum. nih.gov Analysis of fermentation broths of this fungus revealed that 6-oxo-2-piperidinecarboxylic acid was present at a concentration of approximately 28 mol% of the penicillin V produced. nih.gov The isolation of this compound provides further evidence regarding the biosynthetic precursors of hydrophobic penicillins. nih.gov The lactam isolated from the broth was found to be nearly racemic, with a slight excess of the L-isomer. nih.gov

Table 2: Biosynthetic Precursors and Related Products

Precursor/Related Product Relationship to 6-Oxo-2-piperidinecarboxylic Acid Organism/Context Reference
L-α-Aminoadipic acid Direct precursor that undergoes cyclization to form the compound. Penicillium chrysogenum nih.govnih.gov

Metabolic Integration within 2-Oxocarboxylic Acid Metabolism Pathways

The metabolism of 6-oxo-2-piperidinecarboxylic acid is integrated with the broader pathways of amino acid metabolism, specifically the lysine degradation pathway, which involves 2-oxocarboxylic acids. In this pathway, lysine is converted to α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). ucl.ac.ukpdeonline.org

This intermediate is then typically oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase. google.com AAA is subsequently converted to 2-oxoadipate, a 2-oxocarboxylic acid, by an aminotransferase. ucl.ac.uk However, an alternative metabolic fate for an intermediate in this pathway leads to the formation of 6-oxo-2-piperidinecarboxylic acid. The intermediate 6-hydroxy-pipecolate (6-OH-PIP), which is in equilibrium with α-AASA and P6C, can be oxidized to form 6-oxo-2-piperidinecarboxylic acid. pdeonline.orggoogle.com This represents a minor cytosolic pathway that diverges from the main route to AAA. pdeonline.org Once formed, 6-oxo-2-piperidinecarboxylic acid does not appear to be readily metabolized back to α-aminoadipic acid. google.com

Enzymatic Transformations Involved in its Formation and Biotransformation

The formation of 6-oxo-2-piperidinecarboxylic acid is an enzyme-catalyzed process. In Penicillium chrysogenum, the cyclization of α-aminoadipic acid to form the δ-lactam is carried out by a specific enzyme system. researchgate.netnih.gov

In the context of mammalian metabolism, the formation of 6-oxo-2-piperidinecarboxylic acid involves the oxidation of the secondary alcohol of 6-hydroxy-pipecolate (6-OH-PIP). pdeonline.org This reaction is catalyzed by a cytosolic enzyme that utilizes NAD+ as a cofactor. pdeonline.orggoogle.com While the precise identity of the enzyme has not been definitively determined, it is thought to be a type of dehydrogenase. pdeonline.orggoogle.com This enzymatic step is considered a minor pathway in lysine metabolism. pdeonline.org The biotransformation of 6-oxo-2-piperidinecarboxylic acid itself is not well-characterized, and it is considered a metabolic endpoint that accumulates once formed. google.com

Table 3: Enzymatic Reactions

Reaction Enzyme (or type) Substrate Product Cofactor Cellular Location Reference
Cyclization Enzyme-catalyzed L-α-Aminoadipic acid 6-Oxo-2-piperidinecarboxylic acid Not specified Not specified researchgate.netnih.gov

Table 4: Mentioned Compounds

Compound Name
6-Oxo-2-piperidinecarboxylic acid
6-Oxopipecolic acid
L-α-Aminoadipic acid
Penicillin V
Lysine
α-Aminoadipic semialdehyde (α-AASA)
Δ¹-piperideine-6-carboxylate (P6C)
α-Aminoadipic acid (AAA)
2-Oxoadipate
6-Hydroxy-pipecolate (6-OH-PIP)

Biological Roles and Mechanistic Insights of 6 Oxo 2 Piperidinecarboxylic Acid

Role as a Bacterial Metabolite

6-Oxo-2-piperidinecarboxylic acid has been identified as a metabolite in certain microorganisms. nih.gov Notably, it has been observed in fermentation broths of Penicillium chrysogenum, a fungus renowned for its production of the antibiotic penicillin. hmdb.canih.gov In this context, it is considered a cyclized form of α-aminoadipic acid, a key precursor in the penicillin biosynthesis pathway. nih.gov Research has shown that the addition of 6-Oxo-2-piperidinecarboxylic acid can reverse the inhibitory effect of L-lysine on penicillin G production in Penicillium chrysogenum PQ-96, likely by replenishing the L-α-aminoadipic acid pool required for antibiotic synthesis. nih.gov The compound has also been reported in Saccharomyces cerevisiae. nih.gov Furthermore, it has been detected in the fecal metabolome, suggesting a potential role in the gut microbiome. nih.gov

Involvement in Cellular Metabolic Perturbations

A significant body of research has focused on the accumulation of 6-Oxo-2-piperidinecarboxylic acid in individuals with Aldehyde Dehydrogenase 7A1 (ALDH7A1) deficiency, a rare genetic disorder that leads to pyridoxine-dependent epilepsy. nih.govucl.ac.uk This deficiency disrupts the lysine (B10760008) catabolism pathway, causing the upstream metabolites α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), to accumulate. nih.govnih.gov Subsequently, 6-Oxo-2-piperidinecarboxylic acid, also referred to as 6-oxo-pipecolic acid (6-oxo-PIP) in this context, builds up in the urine, plasma, and cerebrospinal fluid of affected individuals. nih.govresearchgate.netpdeonline.org

Due to its greater stability compared to the primary biomarkers α-AASA and P6C, 6-Oxo-2-piperidinecarboxylic acid has been investigated as a more reliable diagnostic marker for ALDH7A1 deficiency. nih.govucl.ac.ukresearchgate.net Studies have shown that its levels are elevated in patients with this condition. nih.govresearchgate.net However, research also indicates that in neonates under six months of age with ALDH7A1 deficiency, urinary levels of 6-Oxo-2-piperidinecarboxylic acid may fall within the normal range, suggesting it may not be a suitable biomarker for this specific age group. nih.govucl.ac.uk Interestingly, longitudinal studies have revealed that as patients age, the levels of 6-Oxo-2-piperidinecarboxylic acid tend to increase, while α-AASA levels decrease. nih.govnih.gov It has also been noted that elevated urinary excretion of this compound can occur in individuals with molybdenum cofactor deficiency, which can cause a secondary ALDH7A1 deficiency. nih.govucl.ac.uk

Mechanisms of Enzyme Modulation

The involvement of 6-Oxo-2-piperidinecarboxylic acid in metabolic pathways highlights its role in enzyme modulation. In the context of penicillin biosynthesis in Penicillium chrysogenum, it acts as a reservoir for L-α-aminoadipic acid, thereby influencing the activity of enzymes in the penicillin production pathway. nih.gov

In ALDH7A1 deficiency, the accumulation of P6C, the precursor to 6-Oxo-2-piperidinecarboxylic acid, is believed to inactivate pyridoxal (B1214274) 5'-phosphate (PLP), an essential cofactor for many enzymes involved in neurotransmitter metabolism, through a Knoevenagel condensation reaction. ucl.ac.uk This inactivation leads to the neurological symptoms observed in the disorder. ucl.ac.uk While the direct inhibitory effect of 6-Oxo-2-piperidinecarboxylic acid on specific enzymes is a subject of ongoing research, its accumulation is a clear indicator of enzymatic dysfunction in the lysine degradation pathway.

Investigational Role in Neurotransmitter Modulation Research

The link between ALDH7A1 deficiency and pyridoxine-dependent epilepsy strongly implicates the metabolites that accumulate, including 6-Oxo-2-piperidinecarboxylic acid, in the modulation of neurotransmitter systems. ucl.ac.ukchemimpex.com The depletion of the active form of vitamin B6 (PLP) due to the accumulation of P6C disrupts the function of numerous PLP-dependent enzymes that are crucial for the synthesis and metabolism of neurotransmitters. ucl.ac.uk This disruption is thought to be a primary cause of the seizures characteristic of the disorder. ucl.ac.uk Consequently, 6-Oxo-2-piperidinecarboxylic acid serves as a key area of investigation in research aimed at understanding the neurochemical imbalances in this and potentially other neurological conditions. chemimpex.com

Interactions with Biological Systems in Model Organisms for Mechanistic Elucidation

To better understand the biological roles and pathological implications of 6-Oxo-2-piperidinecarboxylic acid, researchers have utilized various model systems. In cellular models, such as fibroblasts from patients with ALDH7A1 deficiency, exposure to high concentrations of lysine led to the expected accumulation of α-AASA, though 6-oxo-PIP was not detected under the specific experimental conditions. nih.gov This suggests that other factors, such as oxidative stress, might be necessary for its formation in vivo. nih.gov Preliminary experiments have shown that 6-oxo-PIP can be formed from the incubation of α-AASA/P6C with hydrogen peroxide in the presence of ferrous chloride, supporting the hypothesis of its formation through oxidative processes. nih.gov

Animal models have not been explicitly detailed in the provided search results regarding the direct administration or study of 6-Oxo-2-piperidinecarboxylic acid. However, the study of ALDH7A1-deficient animal models would be a logical step to further elucidate the in vivo formation and effects of this compound. The use of rat brain synaptosomes to study GABA uptake inhibitors provides a relevant model system for investigating compounds that modulate neurotransmission, a key area of interest for 6-Oxo-2-piperidinecarboxylic acid research. acs.org

Synthetic Methodologies and Chemical Transformations of 6 Oxo 2 Piperidinecarboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The development of asymmetric routes to 6-oxo-2-piperidinecarboxylic acid and its analogs is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for their biological applications. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products has been achieved starting from a chiral aziridine (B145994). rsc.org This method involves a one-pot sequence of reactions under atmospheric hydrogen, including the reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all proceeding in high yields. rsc.org

Another notable approach is the asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids, which also utilizes a chiral aziridine as a key starting material. rsc.org The required aziridines are prepared from commercially available (2S)-hydroxymethylaziridine through a sequence of oxidation, Wittig olefination, and Grignard reaction or a substrate-controlled lithium alkynylate addition. rsc.org These methods underscore the utility of chiral pool starting materials in constructing the piperidine core with high stereocontrol.

Strategies for Derivatization and Functionalization of the Piperidine Ring

The functionalization of the 6-oxo-2-piperidinecarboxylic acid scaffold allows for the generation of a diverse range of derivatives with potentially novel properties. One such strategy involves the synthesis of tetrazole-substituted derivatives. For instance, the relative stereochemistry of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate has been determined, confirming the cis configuration of the piperidine ring. researchgate.net This derivatization introduces a new heterocyclic moiety onto the piperidine core, which can significantly influence its biological activity. researchgate.net

The synthesis of these derivatives can be achieved from meso dimethyl-α,α′-dibromoadipate in good yields under mild conditions. researchgate.net A key step in this reaction sequence is the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate. researchgate.net This approach demonstrates the feasibility of introducing substituents at various positions of the piperidine ring, thereby enabling the exploration of structure-activity relationships.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

(S)-6-Oxo-2-piperidinecarboxylic acid is a valuable chiral building block in organic synthesis. chembk.com Its inherent chirality and functional groups make it a versatile starting material for the synthesis of more complex molecules. chembk.comsigmaaldrich.com For example, it serves as a reactant in the synthesis of functionalized β-lactam N-heterocycles through carboxymethylproline synthase catalyzed cyclization reactions. sigmaaldrich.comdv-expert.org

Furthermore, this chiral intermediate is employed in the preparation of other important compounds such as 5-methoxy-2-piperidinecarboxylic acid methyl ester. chembk.com It can also be used to synthesize ethyl (S)-2-(6-oxopiperidin-2-yl)acetate, which upon reduction with lithium borohydride (B1222165) (LiBH₄), yields optically pure hydroxymethyl lactams. sigmaaldrich.comdv-expert.org These transformations highlight the role of (S)-6-oxo-2-piperidinecarboxylic acid in accessing a variety of chiral molecules with potential applications in medicinal chemistry. chembk.comsigmaaldrich.com

Starting MaterialReagent/CatalystProductReference
(S)-6-Oxo-2-piperidinecarboxylic acidCarboxymethylproline synthaseFunctionalized β-lactam N-heterocycles sigmaaldrich.comdv-expert.org
(S)-6-Oxo-2-piperidinecarboxylic acidNot specified5-methoxy-2-piperidinecarboxylic acid methyl ester chembk.com
(S)-6-Oxo-2-piperidinecarboxylic acidNot specifiedEthyl (S)-2-(6-oxopiperidin-2-yl)acetate sigmaaldrich.comdv-expert.org
Ethyl (S)-2-(6-oxopiperidin-2-yl)acetateLiBH₄Optically pure hydroxymethyl lactams sigmaaldrich.comdv-expert.org

Advanced Synthetic Reaction Techniques

Modern synthetic chemistry has seen the emergence of advanced techniques that offer significant advantages over traditional methods, such as improved efficiency, reduced reaction times, and milder conditions. These techniques are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of 6-oxo-2-piperidinecarboxylic acid.

Domino Reactions:

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecules. For instance, a domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which can then be used to construct fused pyridine (B92270) derivatives. nih.gov While not directly producing 6-oxo-2-piperidinecarboxylic acid, this methodology showcases the power of domino reactions in building complex heterocyclic systems. A one-pot, multi-component reaction catalyzed by a Lewis acid has been reported for the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines, a six-membered heterocycle. mdpi.com

Microwave Irradiation:

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.netnih.gov This technique has been successfully employed in various organic transformations, including the synthesis of six-membered heterocyclic compounds and their fused analogues. mdpi.comnih.gov The use of microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. mdpi.com For example, an efficient one-pot three-component domino reaction for the synthesis of quinolin-4-ylmethoxychromen-2- and -4-ones under solvent-free microwave conditions has been reported, with reactions completing in just 4 minutes in excellent yields. researchgate.net The principles of microwave-assisted synthesis are applicable to the synthesis of 6-oxo-2-piperidinecarboxylic acid derivatives, offering a greener and more efficient alternative to traditional methods. mdpi.comresearchgate.net

TechniqueKey FeaturesExample Application (Related Systems)Reference
Domino ReactionsMultiple bond formations in one pot, high efficiency.Synthesis of benzothiophene-derived therapeutic agents. nih.gov
Microwave IrradiationRapid heating, shorter reaction times, improved yields.One-pot synthesis of functionalized quinolin-4-ylmethoxychromen-2- and -4-ones. researchgate.net

Stereoselective Synthesis of Analogues

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Various stereoselective methods have been developed for the synthesis of analogues of 6-oxo-2-piperidinecarboxylic acid. A highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. rsc.org This method allows for the one-shot construction of complex 6/7/6-fused heterocyclic structures with excellent control over stereoselectivity. rsc.org

In another example, the synthesis of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate was found to have a cis configuration of the piperidine ring. researchgate.net Furthermore, a highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been developed from a chiral aziridine, highlighting the ability to control the relative stereochemistry of substituents on the piperidine ring. rsc.org These examples demonstrate the sophisticated strategies employed by chemists to achieve high levels of stereocontrol in the synthesis of complex piperidine derivatives.

Structure Activity Relationship Sar Studies on 6 Oxo 2 Piperidinecarboxylic Acid Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for 6-oxo-2-piperidinecarboxylic acid analogues employs a combination of computational and experimental techniques to build a comprehensive understanding of how molecular features translate into biological function.

Computational Docking: Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. tandfonline.com For instance, software like AutoDock Vina can be utilized to predict how analogues of 6-oxo-2-piperidinecarboxylic acid might bind to the active site of an enzyme. This approach provides insights into potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov Computational methods also allow for the analysis of frontier molecular orbitals, which helps in understanding molecular stability, reactivity, and charge transfer within the molecule. tandfonline.com

Experimental Validation: The predictions generated from computational models require experimental validation to confirm their accuracy. This is typically achieved through in vitro biological assays. nih.gov For example, if a series of analogues are predicted to inhibit a specific enzyme, their inhibitory activity would be measured experimentally. nih.gov Techniques such as NMR spectroscopy are also employed to experimentally determine the conformational preferences of these molecules in solution, providing a crucial link between the predicted and actual structures. nih.govd-nb.info

Integrated Approaches: A powerful strategy involves the integration of multiple computational and experimental methods. tandfonline.comnih.gov For instance, quantitative structure-activity relationship (QSAR) modeling can be used to correlate structural properties with biological activity. nih.gov This can be combined with molecular dynamics simulations to understand the stability of ligand-protein complexes over time. tandfonline.com This multi-faceted approach allows for a more robust and reliable elucidation of SAR.

Impact of Structural Modifications on Biological Activity

The biological activity of 6-oxo-2-piperidinecarboxylic acid analogues can be significantly altered by making specific structural modifications to the parent molecule. These changes can affect enzyme inhibition, receptor binding, and cellular effects.

Enzyme Inhibition: The piperidine (B6355638) ring and its substituents play a crucial role in how these molecules interact with enzymes. For example, in the context of renin inhibitors, the stereochemistry of substituents on the piperidine ring is critical for potent inhibition. A cis-configured 3,5-disubstituted piperidine was identified as a hit in high-throughput screening, and subsequent optimization of the residues flanking this central ring led to improved potency. nih.gov The introduction of a hydroxyl group at the 4-position of the piperidine ring also contributed to high in vitro potency. nih.gov

Receptor Ligand Binding: The conformation of the piperidine ring and the spatial arrangement of its functional groups are key determinants of receptor binding affinity. For instance, in the design of ligands for FK506-binding proteins (FKBPs), a rigidified tricyclic scaffold that mimics the pipecolate structure of 6-oxo-2-piperidinecarboxylic acid has been shown to precisely position functional groups for optimal interaction with the protein. researchgate.net

Cellular Effects: Modifications to the 6-oxo-2-piperidinecarboxylic acid scaffold can influence a wide range of cellular activities, including anticancer and antimicrobial effects. Studies on highly functionalized piperidines have shown that different substitution patterns can lead to varying levels of cytotoxicity against cancer cell lines and scavenging of reactive oxygen and nitrogen species. nih.gov For example, certain piperidine derivatives have demonstrated selective toxicity towards cancer cells over normal cells. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For piperidine-containing compounds, the chair conformation is generally preferred, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and various substituents can influence the conformational equilibrium. wikipedia.org

The introduction of fluorine atoms, for example, can significantly alter the conformational behavior of the piperidine ring. nih.govd-nb.info This is due to a combination of factors including charge-dipole interactions, hyperconjugation, and steric effects. d-nb.info Understanding these conformational preferences is crucial as they can dictate how a molecule fits into a binding site. For instance, the axial or equatorial orientation of a substituent can dramatically impact the binding affinity to a target protein. nih.govwikipedia.org Molecular mechanics calculations can be used to study the conformational behavior of the side chains of these analogues, and the results can be correlated with their biological activity. acs.org

Rational Design Principles for Novel Bioactive Molecules

The insights gained from SAR and conformational analysis provide a foundation for the rational design of new molecules with desired biological activities. nih.gov This involves a strategic approach to modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Hopping and Bioisosteric Replacement: One common strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, but functionally similar, scaffold. peter-ertl.com Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is another key tool. peter-ertl.com For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability while retaining the necessary acidic character for binding.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. researchgate.net This allows for the design of ligands that have a high degree of complementarity to the binding site. For example, the design of potent FKBP inhibitors was guided by the crystal structure of a known ligand bound to the protein, which suggested that a cyclized, rigidified analogue would have a favorable binding conformation. researchgate.net

Analytical Techniques for Characterization and Quantification of 6 Oxo 2 Piperidinecarboxylic Acid

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups of 6-oxo-2-piperidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For 2-oxo acid derivatives, NMR can be used to study transient intermediates in enzymatic reactions and to gain site-specific information about molecular architecture and binding interactions. mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. In the analysis of 6-oxo-2-piperidinecarboxylic acid, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized. nih.gov The mass spectrum provides a fragmentation pattern that is unique to the molecule, aiding in its identification. For instance, the experimental GC-MS data for 6-oxo-2-piperidinecarboxylic acid shows characteristic peaks that contribute to its structural confirmation. nih.gov

Table 1: Experimental GC-MS Data for 6-Oxo-2-piperidinecarboxylic Acid

Peak m/z Relative Intensity
1 170.0 1.0
2 171.0 0.15
3 154.0 0.11
4 244.0 0.09
5 287.0 0.08

Data sourced from PubChem CID 3014237. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound like 6-oxo-2-piperidinecarboxylic acid would show characteristic absorption bands corresponding to the carboxylic acid (C=O and O-H stretching) and the lactam (C=O stretching) functional groups. While specific IR data for this exact compound is not detailed in the provided search results, the NIST WebBook provides IR spectra for related 2-oxo acids, such as pyruvic acid, which can serve as a reference for the expected spectral regions of interest. nist.gov

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 6-oxo-2-piperidinecarboxylic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of 6-oxo-2-piperidinecarboxylic acid. Commercial suppliers often specify a purity of ≥95.0% as determined by HPLC. sigmaaldrich.comamerigoscientific.comsigmaaldrich.cn This technique is also crucial for the separation of complex mixtures and can be adapted for quantitative analysis. For instance, a method for profiling 2-oxo acids in urine has been developed using HPLC with fluorescence detection after derivatization. nih.gov In the context of 6-oxo-PIP analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination used for quantification in biological samples. nih.govresearchgate.net

Methodologies for Detection and Quantification in Biological Matrices for Research Applications

The ability to detect and quantify 6-oxo-2-piperidinecarboxylic acid in biological fluids is critical for its investigation as a potential biomarker.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prominently cited method for the quantification of 6-oxo-PIP in biological matrices such as urine, cerebrospinal fluid (CSF), and plasma. nih.govnih.govpdeonline.org The method is highly sensitive and specific, allowing for the detection of the compound even at low concentrations. For quantification, a deuterated internal standard, such as d3-6-oxo-PIP, is often used to ensure accuracy. pdeonline.org

Research has established methods for quantifying 6-oxo-PIP in various biological samples. For instance, in urine samples, a 10-point standard curve with concentrations ranging from 1 to 500 μmol/L has been used. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for 6-oxo-PIP have been determined to be 2.0 μM and 4.0 μM, respectively, in some studies. pdeonline.org

Table 2: Quantification of 6-Oxo-PIP in Biological Samples

Biological Matrix Method Key Findings
Urine LC-MS/MS A control range of 0–3.2 mmol/mol creatinine (B1669602) has been established. nih.gov
Plasma LC-MS/MS Concentrations of 2.7 ± 0.1 μM and 4.1 ± 0.1 μM were measured in two patients. pdeonline.org
Cerebrospinal Fluid (CSF) LC-MS/MS Detected in affected individuals but absent in control samples. pdeonline.org

Data compiled from multiple research sources. nih.govpdeonline.org

These analytical methodologies provide the foundation for ongoing research into the role and significance of 6-oxo-2-piperidinecarboxylic acid in biological systems.

Applications in Chemical Biology and Advanced Research

Development of Chemical Probes for Biological Pathway Elucidation

The utility of a molecule as a chemical probe hinges on its ability to selectively interact with and report on a biological target, thereby illuminating its function within a complex biological system. While the development of chemical probes is a burgeoning field in chemical biology, current research has not extensively documented the application of 6-oxo-2-piperidinebutyric acid for this purpose. The design of effective chemical probes often necessitates the incorporation of specific functionalities, such as reporter tags or photoactivatable groups, to enable detection and target identification. Although the inherent structure of this compound possesses reactive handles that could potentially be modified for such applications, its use in the development of chemical probes for biological pathway elucidation remains an area with limited published research.

Scaffold Design for Investigational Compounds

The rigid, cyclic framework of this compound makes it an attractive scaffold for the design and synthesis of investigational compounds, including potential enzyme inhibitors and modulators. The stereochemistry and functional groups of this molecule provide a template for the development of more complex molecules with specific biological activities.

One notable application is in the synthesis of potential inhibitors for FK506-binding proteins (FKBPs). The (S)-enantiomer of 6-oxo-2-piperidinecarboxylic acid serves as a key reactant in the synthesis of Pro-(S)-C5 branched [4.3.1] aza-amide bicycles, which are being investigated as potential inhibitors of FKBPs. This highlights the role of the 6-oxo-piperidine core in providing a structural basis for designing compounds that can interact with specific protein targets.

The broader class of N-heterocyclic compounds, to which this compound belongs, is widely recognized for its importance in medicinal chemistry. The design of bicyclic structures based on oxo-piperidine and related heterocycles has been a successful strategy in developing potent inhibitors for various enzymes, such as cysteinyl proteinases. The rationale behind using such scaffolds is to create conformationally restricted molecules that can fit precisely into the active site of a target enzyme, leading to enhanced potency and selectivity.

Research into Metabolic Disorder Mechanisms

A significant area of research involving this compound is its role as a biomarker in understanding the mechanisms of certain metabolic disorders, most notably ALDH7A1 deficiency. This genetic condition, also known as pyridoxine-dependent epilepsy (PDE), is an inborn error of lysine (B10760008) metabolism that leads to severe seizures in newborns and infants.

Recent studies have identified this compound, often referred to as 6-oxo-pipecolic acid (6-oxo-PIP) in the literature, as a novel and promising biomarker for ALDH7A1 deficiency. In individuals with this disorder, the enzymatic block in the lysine degradation pathway leads to the accumulation of several metabolites, including α-aminoadipic semialdehyde (α-AASA) and Δ¹-piperideine-6-carboxylate (P6C). However, these biomarkers are known to be unstable at room temperature, which presents challenges for their use in diagnostics and newborn screening.

In contrast, this compound has demonstrated significantly greater stability. Research has shown that it accumulates in substantial amounts in the blood, plasma, urine, and cerebrospinal fluid of individuals with ALDH7A1 deficiency. Its stability at room temperature for extended periods makes it a more suitable candidate for inclusion in newborn screening programs, potentially enabling earlier diagnosis and intervention.

Sample TypeStability of this compoundReference
UrineMeasurable for 4 months when stored at room temperature
Various (plasma, dried blood spots, urine, dried urine spots)Concentrations remained above 95% of the initial value after 28 days regardless of storage temperature

Longitudinal studies of patients with ALDH7A1 deficiency have provided further insights into the dynamics of this biomarker. For instance, levels of this compound have been observed to increase with age, correlating with a decrease in α-AASA levels. Furthermore, even in patients on a lysine-restricted diet and receiving pyridoxine (B80251) treatment, the levels of this compound in urine remain elevated.

It is important to note, however, that some studies suggest that urinary this compound may not be a suitable biomarker for ALDH7A1 deficiency in neonates, as levels can be within the normal range in a subset of patients under six months of age. Additionally, elevated levels of this compound have also been observed in individuals with molybdenum cofactor deficiency, indicating that it may not be exclusively specific to ALDH7A1 deficiency.

Contribution to Fundamental Understanding of N-Heterocycle Chemistry

The study of this compound and its derivatives contributes to the broader understanding of N-heterocycle chemistry, a cornerstone of organic and medicinal chemistry. The synthesis and reactivity of this compound and its analogs provide valuable insights into the chemical behavior of piperidine-based structures.

The synthesis of derivatives of 6-oxo-2-piperidinecarboxylic acid is an active area of research. For example, racemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl)-pyroaminoadipic and pipecolic acid derivatives have been synthesized from meso dimethyl-α,α′-dibromoadipate in good yields under mild reaction conditions. Such synthetic routes expand the toolbox of organic chemists for creating complex heterocyclic molecules.

Furthermore, (S)-6-Oxo-2-piperidinecarboxylic acid is utilized as a reactant in the synthesis of functionalized β-lactam N-heterocycles through carboxymethylproline synthase catalyzed cyclization reactions. This demonstrates the utility of this compound as a building block for constructing other important heterocyclic scaffolds.

The chemical properties of the 6-oxo-piperidine ring, including its stereochemistry and the reactivity of its functional groups (the lactam and the carboxylic acid), are of fundamental interest. Understanding these properties is crucial for designing new synthetic methodologies and for predicting the behavior of more complex molecules that contain this structural motif. The study of such N-heterocycles is integral to the development of new pharmaceuticals, agrochemicals, and other functional materials.

Emerging Research Avenues and Future Directions

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

A primary avenue of emerging research is the complete mapping of the metabolic pathways involving 6-oxo-piperidine structures. The closely related compound, 6-oxo-pipecolate (6-oxopiperidine-2-carboxylic acid), has been identified as a novel and stable biomarker in the blood, urine, and cerebrospinal fluid of patients with pyridoxine-dependent epilepsy (PDE). pdeonline.org It is understood to be formed from the lysine (B10760008) degradation pathway. pdeonline.org

Future research will focus on:

Enzyme Identification: Pinpointing the specific dehydrogenase and other enzymes responsible for converting intermediates of lysine degradation, such as α-aminoadipic acid (AAA), into the 6-oxo-piperidine ring. pdeonline.org

Pathway Flux Analysis: Using isotopic labeling and mass spectrometry to quantify the flow of metabolites through this pathway under different physiological and pathological conditions. This can reveal regulatory control points and how the pathway is dysregulated in diseases like PDE.

Microbial Metabolism: Investigating the role of the gut microbiome in the synthesis and degradation of piperidine (B6355638) compounds. Piperidine itself is a known metabolite of the polyamine cadaverine (B124047) in the human intestine, and microbial enzymes could be a source of novel derivatives. ebi.ac.ukhmdb.ca

Identification of Novel Biological Targets and Interactions

While the biological activity of 6-Oxo-2-piperidinebutyric acid itself is not yet characterized, the broader piperidine class exhibits a vast range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and analgesic properties. researchgate.netijnrd.orgajchem-a.com A key future direction is to move beyond phenotypic screening to identify specific molecular targets.

Key research initiatives include:

Target Deconvolution: For derivatives of 6-oxopiperidine-2-carboxylate (B1261032) that have shown selective antagonism towards N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, future work will involve using chemical proteomics and photo-affinity labeling to confirm the binding site and identify potential off-target interactions. researchgate.net

Exploring Neuromodulation: Given that piperidine is a normal constituent in the mammalian brain and affects synaptic mechanisms, research will explore the potential for 6-oxo-piperidine derivatives to modulate other neurological targets, such as G-protein coupled receptors (GPCRs) or ion channels, relevant to CNS disorders. ebi.ac.uk

Screening for New Activities: Systematically screening libraries of related compounds against diverse panels of targets, such as kinases, proteases, and epigenetic enzymes, which are implicated in a wide range of diseases from cancer to Alzheimer's. encyclopedia.pub

Development of Advanced and Sustainable Synthetic Methodologies

The ability to efficiently synthesize a wide variety of derivatives is crucial for exploring structure-activity relationships. Future research in the chemistry of this compound will focus on developing more advanced, cost-effective, and environmentally friendly synthetic routes.

Promising methodologies on the horizon are:

Biocatalytic Synthesis: Employing enzymes for specific chemical transformations, such as biocatalytic carbon-hydrogen (C-H) oxidation to precisely add functional groups to the piperidine ring. This approach offers high selectivity and reduces the need for protective groups. medhealthreview.com

Catalytic Hydrogenation: Developing novel heterogeneous catalysts, for instance, based on non-precious metals like cobalt or nickel, for the efficient and selective hydrogenation of pyridine (B92270) precursors into piperidine rings under milder, more sustainable conditions (e.g., using water as a solvent). nih.gov

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors. This technology allows for better control over reaction parameters, improved safety, and easier scalability, accelerating the production of compound libraries for biological screening.

Integration with Omics Technologies for Systems Biology Research

To understand the true biological role of a compound, it must be studied within the context of the entire biological system. Integrating "omics" technologies provides a holistic view of the molecular changes induced by a compound.

Future systems-level research will involve:

Metabolomics: Utilizing high-resolution mass spectrometry to perform untargeted metabolomics on cells or organisms exposed to this compound. This can identify the compound itself and reveal its impact on the broader metabolic network, potentially uncovering its mechanism of action or identifying new biomarkers.

Proteomics: Employing techniques like thermal proteome profiling (TPP) or affinity-purification mass spectrometry (AP-MS) to create a comprehensive map of the proteins that physically interact with the compound, thus identifying its direct targets and binding partners on a proteome-wide scale.

Transcriptomics: Using RNA-sequencing to analyze how the compound alters gene expression. This can reveal the downstream cellular pathways and biological processes that are modulated, providing crucial insights into its functional effects.

Predictive Modeling and Machine Learning Applications in SAR and Compound Design

Computational approaches are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For compounds like this compound, predictive modeling and artificial intelligence (AI) will be instrumental in navigating its chemical space.

Key computational strategies for the future include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models that correlate specific structural features of piperidine derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized. nih.gov

Pharmacophore Modeling and Virtual Screening: Building 3D pharmacophore models based on known active piperidine compounds. These models can be used to screen large virtual libraries of molecules to identify new potential hits with diverse chemical scaffolds.

De Novo Design with AI: Utilizing generative AI and deep learning models to design entirely new molecules. cam.ac.uk By training these models on vast datasets of chemical structures and their properties, researchers can direct the AI to generate novel 6-oxo-piperidine derivatives optimized for specific properties like high target affinity and low predicted toxicity. nih.govnih.gov

Interactive Data Table: Emerging Research Directions

Research AvenueKey Methodologies & TechnologiesPotential Outcomes
Biosynthetic & Degradation Pathways CRISPR-based gene editing, Isotopic Labeling, Mass Spectrometry, Microbiome SequencingIdentification of key metabolic enzymes, understanding of disease mechanisms, discovery of novel microbial derivatives.
Novel Biological Targets Chemical Proteomics, Photo-affinity Labeling, High-Throughput ScreeningTarget deconvolution for known activities, discovery of new therapeutic applications (e.g., in CNS disorders, oncology).
Advanced Synthetic Methodologies Biocatalysis, Catalytic Hydrogenation, Flow Chemistry, C-H FunctionalizationMore efficient, sustainable, and scalable synthesis; rapid generation of diverse chemical libraries for screening.
Integration with Omics Technologies Metabolomics, Proteomics (TPP, AP-MS), Transcriptomics (RNA-Seq)Systems-level understanding of compound's mechanism of action, identification of novel biomarkers and pathways.
Predictive Modeling & Machine Learning QSAR, Pharmacophore Modeling, Deep Learning, Generative AIAccelerated drug design cycles, prediction of compound activity and toxicity, design of novel compounds with optimized properties.

Q & A

Q. What are the validated synthetic pathways for 6-Oxo-2-piperidinebutyric acid, and how can researchers optimize yield and purity?

Methodological Answer:

  • Synthetic Routes : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., piperidine derivatives coupled with oxo-butyric acid moieties). Common methods include condensation reactions or cyclization strategies .
  • Optimization : Use fractional crystallization or preparative HPLC (C18 column, methanol/water mobile phase) to isolate the compound. Monitor reaction progress via TLC (silica gel, UV detection) and characterize intermediates via 1^1H NMR (500 MHz, DMSO-d6) and FT-IR (KBr pellet) .
  • Yield Improvement : Adjust stoichiometry, catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps), and reaction time/temperature (typically 80–100°C under reflux) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Perform phase-solubility studies in water, DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λ = 220–300 nm) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures .
  • pKa Determination : Use potentiometric titration (0.1 M NaOH, pH 4–10) or computational tools like MarvinSketch to predict ionization states .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC : Use a reversed-phase C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm .
  • LC-MS/MS : Electrospray ionization (ESI) in negative mode; monitor precursor ion m/z 170.1 (M-H⁻) and product ions m/z 126.0 (CO₂ loss) .
  • Validation : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery (>90%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Harmonization : Conduct systematic reviews using PRISMA guidelines to identify biases (e.g., cell line variability, assay protocols) .
  • Meta-Analysis : Apply random-effects models to aggregate EC50 values across studies; test heterogeneity via Cochran’s Q statistic .
  • Experimental Replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known inhibitors) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to putative targets (e.g., γ-aminobutyric acid receptors). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectory) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • ADMET Prediction : Employ SwissADME or ADMETlab to predict bioavailability, BBB penetration, and toxicity .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

  • Dose Selection : Conduct preliminary dose-ranging studies in rodents (e.g., 10–100 mg/kg, oral gavage) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h .
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS; calculate AUC, Cmax, and t1/2 using non-compartmental analysis (WinNonlin) .
  • Tissue Distribution : Sacrifice animals at 24 h post-dose; homogenize tissues (liver, brain) and extract compound via SPE (C18 cartridges) .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

Methodological Answer:

  • Negative Controls : Include vehicle-only groups (e.g., saline or DMSO) to rule out solvent effects .
  • Positive Controls : Use structurally analogous compounds with established activity (e.g., piperidine-2-carboxylic acid derivatives) .
  • Blinding : Implement double-blinding in animal studies to minimize observer bias .

Data Analysis and Interpretation

Q. How can researchers address variability in spectroscopic data (e.g., NMR) for this compound?

Methodological Answer:

  • Signal Averaging : Acquire 32–64 scans for 1^1H NMR to improve SNR; use deuterated solvents for lock stabilization .
  • Peak Assignment : Compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw) and published spectra of analogues .
  • Artifact Identification : Check for solvent impurities (e.g., residual acetone in DMSO-d6) and spinning sidebands in solid-state NMR .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism; report EC50 with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Power Analysis : Use G*Power to determine sample size required for 80% power (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.